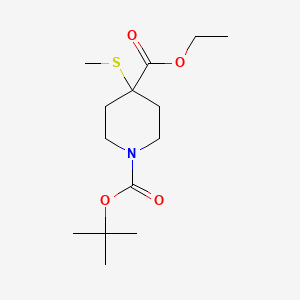
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate
Overview
Description
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H25NO4S and a molecular weight of 303.42
Preparation Methods
The synthesis of O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate involves several steps. The synthetic routes typically include the reaction of piperidine derivatives with tert-butyl and ethyl groups under specific conditions. Detailed experimental procedures and outcomes for the synthesis of this compound can be found in specialized chemical synthesis databases. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, depending on the context of its use. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic and industrial applications.
Comparison with Similar Compounds
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate can be compared with similar compounds such as:
O1-tert-Butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but with an oxo group instead of a methylsulfanyl group.
Other piperidine derivatives: These compounds may have different substituents, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4S/c1-6-18-11(16)14(20-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKTXXUBMJMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B2389662.png)

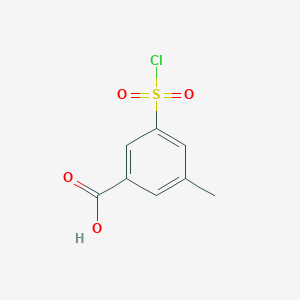
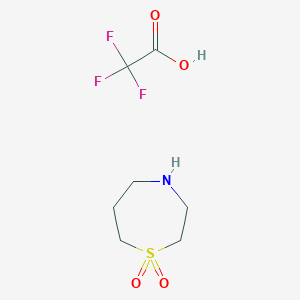
![N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2389667.png)
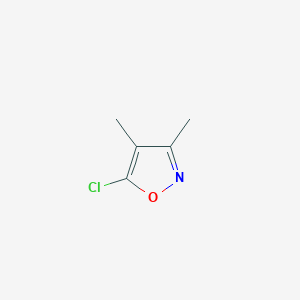

![5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2389677.png)
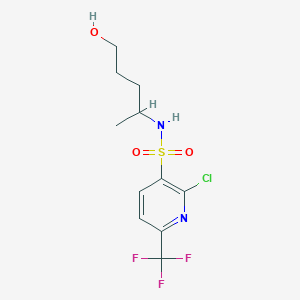
![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2389680.png)
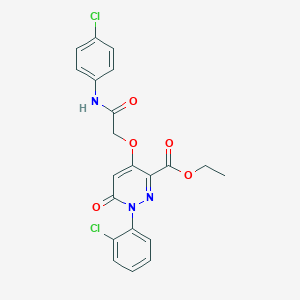
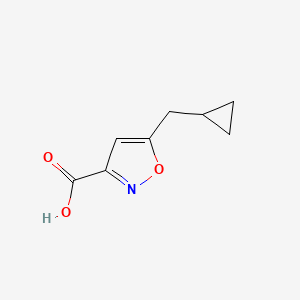
![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2389683.png)
![ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate](/img/structure/B2389685.png)
